4-Vinylsyringol

Description

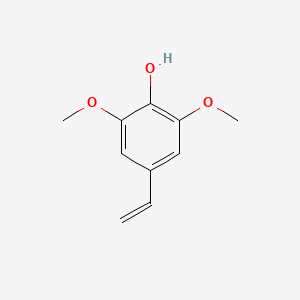

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJGZUSJKGVMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865427 | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28343-22-8, 31872-14-7 | |

| Record name | 4-Vinylsyringol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28343-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylsyringol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028343228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenyl-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLSYRINGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5OK5EX8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Vinylsyringol: A Comprehensive Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylsyringol, also known as canolol, is a naturally occurring phenolic compound that has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-cancer properties. Formed through the thermal decarboxylation of sinapic acid, it is notably present in crude rapeseed (canola) oil and beer. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, natural occurrence, and biosynthesis of this compound. Furthermore, it details its biological activities, focusing on the underlying signaling pathways, and provides established experimental protocols for its extraction, synthesis, and analysis to support further research and development.

Chemical Structure and Properties

This compound is a substituted phenol with the IUPAC name 4-ethenyl-2,6-dimethoxyphenol.[1][2] Its structure consists of a vinyl group and two methoxy groups attached to a phenol ring.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-ethenyl-2,6-dimethoxyphenol[1][2] |

| Synonyms | 2,6-Dimethoxy-4-vinylphenol, Canolol, 3,5-Dimethoxy-4-hydroxystyrene[1] |

| CAS Number | 28343-22-8[1][2] |

| Molecular Formula | C₁₀H₁₂O₃[1][2] |

| SMILES | COC1=CC(=CC(=C1O)OC)C=C[1][2] |

| InChI | InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3[1][2] |

| InChIKey | QHJGZUSJKGVMTF-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 180.20 g/mol | [3][4] |

| Appearance | White solid | [1] |

| Melting Point | 133-135 °C | [1] |

| Boiling Point | 285.4 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.113 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Natural Occurrence and Biosynthesis

This compound is not typically biosynthesized directly in plants in significant amounts. Instead, its formation is primarily the result of the thermal degradation of sinapic acid, a common hydroxycinnamic acid found in various plants, particularly in the seeds of Brassicaceae family members like rapeseed (canola).

The biosynthesis of its precursor, sinapic acid, occurs via the phenylpropanoid pathway. The process of this compound formation is a non-enzymatic decarboxylation that is induced by heat. This conversion is especially prominent during the high-temperature pressing of canola seeds for oil extraction.[1] It is also found in beer, where it is formed from sinapic acid present in malt during the brewing process.[5]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant, anti-inflammatory, and pro-apoptotic effects being the most extensively studied.

Antioxidant Activity

This compound is a potent antioxidant, with studies demonstrating that its radical scavenging activity is significantly greater than that of well-known antioxidants such as α-tocopherol and quercetin.[1] It effectively scavenges free radicals like DPPH, superoxide, and peroxynitrite, and inhibits lipid peroxidation.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to the downregulation of pro-inflammatory mediators.

-

Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. It prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of the active p65 subunit to the nucleus. This leads to a decrease in the expression of NF-κB target genes, including those for pro-inflammatory cytokines like TNF-α.[6]

-

Inhibition of COX-2: this compound is a potential inhibitor of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, this compound can reduce the production of these pro-inflammatory molecules.

Pro-apoptotic Activity in Cancer Cells

This compound has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines. This effect is often mediated through the intrinsic mitochondrial pathway. It can induce the production of reactive oxygen species (ROS) within cancer cells, which in turn triggers the activation of MAPK signaling pathways, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.

Experimental Protocols

Extraction of this compound from Canola Meal

Method: Microwave-Assisted Extraction (MAE)

This protocol is adapted from studies optimizing canolol extraction from canola meal.

-

Sample Preparation: De-oiled canola meal is finely ground to increase the surface area for extraction.

-

Solvent System: A mixture of 70% methanol in water (v/v) is prepared.

-

Extraction Parameters:

-

Mix the ground canola meal with the 70% methanol solvent in a microwave-safe vessel. A solid-to-liquid ratio of 1:10 (g/mL) is recommended.

-

Place the vessel in a microwave extractor.

-

Apply microwave power (e.g., 300 W) for a duration of 10-15 minutes. Optimal temperature for canolol formation via decarboxylation of sinapic acid is around 150-170°C.

-

-

Post-Extraction:

-

Allow the mixture to cool.

-

Centrifuge the extract at approximately 4000 x g for 20 minutes to separate the supernatant from the solid residue.

-

Collect the supernatant containing this compound.

-

The extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

-

Synthesis of this compound from Sinapic Acid

Method: Catalyst-Free Thermal Decarboxylation

This method provides a straightforward synthesis of this compound from its precursor.

-

Reaction Setup:

-

Dissolve sinapic acid in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or polyethylene glycol (PEG).

-

Place the solution in a reaction vessel equipped with a condenser.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature between 160-200°C.

-

Maintain the temperature and stir the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Analytical Methods

Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in extracts.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Gradient Program: A typical gradient could be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; followed by re-equilibration to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 270 nm.

-

-

Quantification: A calibration curve is constructed using pure this compound standards of known concentrations.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. Its well-characterized antioxidant, anti-inflammatory, and anti-cancer activities, coupled with its natural origin, make it a compelling candidate for further investigation in the fields of nutrition, pharmacology, and drug development. The experimental protocols provided in this guide offer a foundation for researchers to extract, synthesize, and analyze this compound, facilitating continued exploration of its biological effects and potential applications. As research progresses, a deeper understanding of its mechanisms of action will be crucial for translating its therapeutic promise into clinical realities.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H12O3 | CID 35960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

Natural sources of 4-Vinylsyringol

An In-depth Technical Guide on the Natural Sources of 4-Vinylsyringol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-VS), also known as canolol, is a phenolic compound of significant interest due to its potent antioxidant, antimutagenic, and potential anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its extraction, purification, and quantification. The information is tailored for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this compound.

Natural Occurrence of this compound

This compound is not typically found in its free form in fresh plant materials. Instead, it is primarily formed from the thermal or enzymatic decarboxylation of its precursor, sinapic acid. Sinapic acid is a hydroxycinnamic acid abundant in various plant sources.

Major Natural Sources

The most significant natural sources where this compound can be found are:

-

Crude Rapeseed (Canola) Oil: Crude canola oil is a major source of this compound, where it is the predominant phenolic compound.[][2] It is formed during the high-temperature pressing of rapeseed, which induces the decarboxylation of sinapic acid.[3]

-

Beer: Certain types of beer contain this compound, which contributes to their flavor profile. It is particularly associated with beers fermented with "wild" yeasts like Brettanomyces, such as some lambic and Bavarian-style weissbiers.[4][5] It can also be found in aged lager beers.[4] The presence of this compound in beer is a result of the enzymatic decarboxylation of sinapic acid present in the malted barley.[4]

Precursor Sources

While this compound itself is a product of processing, its precursor, sinapic acid, is widely distributed in the plant kingdom. Plants rich in sinapic acid that can potentially yield this compound upon processing include:

-

Barley

-

Wheat bran

-

Sunflower seeds

-

Rapeseed[]

Biosynthesis and Formation of this compound

The primary pathway for the formation of this compound is the decarboxylation of sinapic acid. This process can occur through two main mechanisms:

-

Enzymatic Decarboxylation: In microorganisms, particularly certain yeast strains like Brettanomyces, the enzyme phenolic acid decarboxylase (PAD) catalyzes the conversion of sinapic acid to this compound.[4]

-

Thermal Decarboxylation: High temperatures, such as those used in the roasting and pressing of oilseeds like rapeseed, can induce the non-enzymatic decarboxylation of sinapic acid to form this compound.[3]

Caption: Biosynthesis of this compound from sinapic acid.

Quantitative Data

The concentration of this compound can vary significantly depending on the source and processing conditions.

| Source | Concentration | Notes |

| Crude Rapeseed Oil | Constitutes ~85% of total phenolic content.[][2] | The absolute concentration can vary based on the rapeseed variety and processing. |

| Refined Rapeseed Oil | Nearly undetectable levels.[6] | The refining process removes most phenolic compounds. |

| Edible Rapeseed Oil | Dimer of this compound can be up to 63 mg/kg.[6] | The dimer forms during the refining process.[2] |

| Beer | Flavor threshold of ~0.5 ppm (0.5 mg/L).[4] | Concentrations can be higher in specific beer styles like Bavarian-style weissbiers and lambics.[4] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound.

Extraction of this compound from Rapeseed Oil

This protocol is adapted from methodologies used for the analysis of phenolic compounds in vegetable oils.

Objective: To extract this compound from a crude rapeseed oil matrix.

Materials:

-

Crude rapeseed oil

-

Anhydrous sodium sulfate

-

Methanol (HPLC grade)

-

Centrifuge

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

-

Drying the Oil: Pass the crude rapeseed oil sample through a column of anhydrous sodium sulfate to remove any residual water.

-

Solvent Extraction:

-

To 10 g of dried oil, add 50 mL of methanol.

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 5000 x g for 15 minutes to separate the phases.

-

Carefully collect the methanolic phase (supernatant).

-

Repeat the extraction process on the oil phase two more times with fresh methanol.

-

Pool the methanolic extracts.

-

-

Solvent Evaporation: Concentrate the pooled methanolic extracts under reduced pressure using a rotary evaporator at 40°C until the volume is reduced to approximately 5 mL.

-

SPE Cleanup (Optional):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elute the this compound with 10 mL of methanol.

-

-

Final Concentration: Evaporate the eluted solvent to dryness under a stream of nitrogen and reconstitute the residue in a known volume of methanol for analysis.

References

From Precursor to Product: A Technical Guide to the Biosynthesis of 4-Vinylsyringol from Sinapic Acid

An in-depth exploration of the enzymatic conversion of sinapic acid to 4-vinylsyringol, a valuable bioactive compound. This document provides a comprehensive overview of the biosynthetic pathway, quantitative enzymatic data, and detailed experimental protocols for researchers, scientists, and professionals in drug development and biotechnology.

The transformation of sinapic acid into this compound, also known as canolol, is a scientifically and industrially significant bioconversion. This compound exhibits potent antioxidant, anti-inflammatory, and anti-cancer properties, making it a compound of interest for the pharmaceutical, cosmetic, and food industries[1][2]. This single-step decarboxylation is catalyzed by a specific class of enzymes known as phenolic acid decarboxylases (PADs), which are found in various microorganisms[3][4][5]. This guide delves into the core aspects of this biosynthetic pathway, offering a technical resource for its study and application.

The Core Biosynthetic Pathway: A Singular Enzymatic Step

The biosynthesis of this compound from sinapic acid is a direct enzymatic decarboxylation reaction. This process involves the removal of a carboxyl group from the acrylic side chain of sinapic acid, leading to the formation of this compound and carbon dioxide. The key enzyme mediating this transformation is a phenolic acid decarboxylase (PAD), also referred to as a p-hydroxycinnamic acid decarboxylase.

This enzymatic reaction is a non-oxidative process and does not require a cofactor[6]. The general reaction can be depicted as follows:

Sinapic Acid → this compound + CO₂

Several microorganisms, including bacteria and fungi, have been identified as sources of PAD enzymes capable of this conversion. Notably, the filamentous fungus Neolentinus lepideus has been shown to possess a highly efficient PAD with significant activity towards sinapic acid[4][6][7]. Bacterial species such as Bacillus subtilis and Bacillus licheniformis also produce PADs, although their substrate specificity and efficiency with sinapic acid can vary[5][8].

Quantitative Enzymatic Data

The efficiency of the enzymatic conversion of sinapic acid to this compound is determined by the kinetic parameters of the specific phenolic acid decarboxylase employed. The following table summarizes key quantitative data for a phenolic acid decarboxylase from Bacillus licheniformis that has been characterized for its activity on various phenolic acids, including sinapic acid.

| Substrate | Km (mM) | Vmax (U/mg) | Relative Specific Activity (%) |

| p-Coumaric acid | 1.64 | 268.43 | 100 |

| Ferulic acid | 1.55 | 216.80 | 74.59 |

| Caffeic acid | 1.93 | 119.07 | 34.41 |

| Sinapic acid | 2.45 | 0.78 | 0.29 |

| Table 1: Kinetic parameters of a recombinant phenolic acid decarboxylase from Bacillus licheniformis for various hydroxycinnamic acids[8]. |

It is important to note that while the Bacillus licheniformis PAD can convert sinapic acid, its specific activity is significantly lower compared to other substrates like p-coumaric acid and ferulic acid[8]. In contrast, the PAD from Neolentinus lepideus has been reported to have outstanding activity for decarboxylating sinapic acid, with a Vmax of 600 U/mg and a kcat of 6.3 s⁻¹[4]. This highlights the importance of enzyme selection for efficient this compound production.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Phenolic Acid Decarboxylase Activity Assay

This protocol outlines a spectrophotometric method to determine the activity of PAD by monitoring the decrease in absorbance of the substrate, sinapic acid.

Materials:

-

Potassium phosphate buffer (50 mM, pH 6.0)

-

Sinapic acid stock solution (10 mM in ethanol)

-

Purified or crude enzyme extract

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture containing 950 µL of 50 mM potassium phosphate buffer (pH 6.0) and 50 µL of 10 mM sinapic acid stock solution.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme solution to the reaction mixture.

-

Immediately monitor the decrease in absorbance at the wavelength of maximum absorbance for sinapic acid (approximately 310 nm) for 5-10 minutes.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

One unit (U) of enzyme activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions. The molar extinction coefficient of sinapic acid is required for this calculation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Sinapic Acid and this compound

This protocol describes the separation and quantification of sinapic acid and this compound using reverse-phase HPLC.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Sinapic acid and this compound standards

-

Reaction samples

Procedure:

-

Prepare a standard curve for both sinapic acid and this compound by injecting known concentrations onto the HPLC system.

-

Set up a gradient elution method. A typical gradient might be:

-

0-5 min: 10% B

-

5-25 min: 10-90% B

-

25-30 min: 90% B

-

30-35 min: 90-10% B

-

35-40 min: 10% B

-

-

Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

-

Monitor the elution at a wavelength of 280 nm.

-

Inject the reaction samples (after appropriate dilution and filtration) and integrate the peak areas for sinapic acid and this compound.

-

Quantify the concentrations of the substrate and product in the samples by comparing their peak areas to the standard curves.

Conclusion

The enzymatic conversion of sinapic acid to this compound represents a promising green chemistry approach for the production of a high-value bioactive compound. Understanding the underlying biosynthetic pathway, the kinetic properties of the involved enzymes, and mastering the associated experimental protocols are crucial for advancing research and development in this area. This technical guide provides a foundational resource for scientists and professionals aiming to explore and harness this important biotransformation. Further research into novel and more efficient phenolic acid decarboxylases will undoubtedly pave the way for scalable and sustainable production of this compound.

References

- 1. Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research progress on this compound in beer [manu61.magtech.com.cn]

- 3. Diverting phenylpropanoid pathway flux from sinapine to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing volatile phenol concentrations in wine by expressing various phenolic acid decarboxylase genes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2017072450A1 - Process for preparing a vinylphenolic compound from a precursor hydroxycinnamic acid derived from an oilseed cake - Google Patents [patents.google.com]

- 7. A New Phenolic Acid Decarboxylase from the Brown-Rot Fungus Neolentinus lepideus Natively Decarboxylates Biosourced Sinapic Acid into Canolol, a Bioactive Phenolic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An organic solvent-tolerant phenolic acid decarboxylase from Bacillus licheniformis for the efficient bioconversion of hydroxycinnamic acids to vinyl phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Vinylsyringol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Vinylsyringol, a phenolic compound of interest in various research fields, including drug development, due to its antioxidant and potential therapeutic properties. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental protocols for each analytical technique.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.70 | s | 2H | H-2, H-6 (Aromatic) |

| 6.62 | dd, J=17.6, 10.9 Hz | 1H | H-7 (Vinyl) |

| 5.58 | d, J=17.6 Hz | 1H | H-8a (Vinyl) |

| 5.12 | d, J=10.9 Hz | 1H | H-8b (Vinyl) |

| 3.87 | s | 6H | -OCH₃ |

Solvent: CDCl₃, Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound [2]

| Chemical Shift (δ) ppm | Assignment |

| 147.2 | C-3, C-5 |

| 136.8 | C-7 |

| 133.0 | C-4 |

| 129.0 | C-1 |

| 114.5 | C-8 |

| 104.5 | C-2, C-6 |

| 56.4 | -OCH₃ |

Solvent: CDCl₃, Frequency: 150 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the functional groups present. The following table lists the expected characteristic IR absorption bands for this compound based on its chemical structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3550-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic and Vinyl |

| ~2950-2850 | C-H stretch | Methyl (-OCH₃) |

| ~1640-1600 | C=C stretch | Vinyl |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1270, ~1030 | C-O stretch | Aryl ether |

| ~990, ~910 | C-H bend | Vinyl |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound. The reported mass spectral data for this compound obtained by LC-MS/MS with electrospray ionization (ESI+) is presented below.[3]

Table 4: Mass Spectrometry Data for this compound [3]

| m/z | Ion |

| 203.1 | [M+Na]⁺ |

| 181.1 | [M+H]⁺ |

| 149.0 | Fragment |

| 121.0 | Fragment |

Experimental Protocols & Workflows

To ensure reproducibility and accuracy, detailed experimental methodologies are crucial. The following sections outline the protocols for the spectroscopic analyses of this compound.

Spectroscopic Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is depicted in the following diagram.

Caption: General workflow for spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

High-field NMR spectrometer (e.g., 600 MHz) equipped with a broadband probe

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

Set the relaxation delay (d1) to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0 to 200 ppm).

-

Use a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more scans), as the ¹³C nucleus is less sensitive.

-

Set the relaxation delay (d1) to 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

FTIR Spectroscopy Protocol (ATR)

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample (solid)

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Ethanol or isopropanol for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth moistened with ethanol or isopropanol and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample.

-

Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

-

Cleaning:

-

After the measurement, clean the ATR crystal thoroughly by removing the sample and wiping the crystal with a solvent-moistened cloth.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To obtain the mass spectrum of this compound for molecular weight determination and fragmentation analysis.

Materials and Equipment:

-

This compound sample

-

Suitable solvent (e.g., dichloromethane or methanol)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for the analysis of phenols (e.g., a polar capillary column like DB-WAX or HP-5MS)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to 250 °C. Use a splitless injection mode to enhance sensitivity.

-

GC Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/min to 240 °C.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

-

Use Electron Ionization (EI) at 70 eV.

-

Set the mass scan range from m/z 40 to 400.

-

-

-

Analysis:

-

Inject 1 µL of the sample solution into the GC-MS system.

-

Acquire the data.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

This technical guide provides a solid foundation for the spectroscopic analysis of this compound. The presented data and protocols are essential for researchers in the fields of natural product chemistry, pharmacology, and drug development for the unequivocal identification and further investigation of this compound.

References

4-Vinylsyringol: A Technical Guide for Researchers

An In-depth Examination of a Potent Phenolic Compound for Scientific and Drug Development Applications

This technical guide provides a comprehensive overview of 4-Vinylsyringol (also known as Canolol), a naturally occurring phenolic compound. With a focus on its chemical properties, biological activities, and underlying mechanisms of action, this document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Identification

Key identifiers for this compound are summarized in the table below, providing essential information for substance registration, handling, and experimental design.

| Identifier | Value |

| CAS Number | 28343-22-8[1] |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol [][3] |

| IUPAC Name | 2,6-dimethoxy-4-vinylphenol |

| Synonyms | Canolol, 2,6-Dimethoxy-4-vinylphenol, 4-Vinyl-2,6-dimethoxyphenol |

Physicochemical and Safety Data

For safe handling and experimental use, the following table outlines key physicochemical and safety information for this compound.

| Property | Value |

| Physical Form | Solid |

| Storage Temperature | -20°C in an inert atmosphere[1] |

| Purity | Typically ≥97%[1] |

| Signal Word | Warning[1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338[1] |

Biological Activity and Mechanisms of Action

This compound, a decarboxylation product of sinapic acid commonly formed during the high-temperature processing of rapeseed (canola) oil, has garnered significant interest for its potent biological activities.[][4] It is a lipid-soluble antioxidant and antimutagenic compound.[]

Antioxidant Properties

This compound is recognized as a powerful antioxidant, with some studies indicating that its radical scavenging activity surpasses that of well-known antioxidants such as α-tocopherol, vitamin C, β-carotene, rutin, and quercetin.[][3] Its antioxidant capabilities are attributed to the presence of methoxy and hydroxyl groups in its structure.[]

Anti-inflammatory Effects

Emerging evidence suggests that this compound possesses anti-inflammatory properties, potentially acting as a cyclooxygenase-2 (COX-2) inhibitor.[] While detailed mechanistic studies on this compound are still developing, research on the closely related compound 2-methoxy-4-vinylphenol (4-vinylguaiacol) provides a likely model for its mechanism of action. This involves the suppression of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6] It is proposed that this compound inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound via Decarboxylation of Sinapic Acid

Objective: To produce this compound from its precursor, sinapic acid.

Methodology:

-

Sinapic acid is subjected to thermal decarboxylation.

-

The reaction is conducted at 130°C in an oil bath for 15 minutes.

-

Following the reaction, the mixture is cooled to room temperature.

-

This compound is then extracted using n-hexane.

-

The solvent is removed by flushing with nitrogen.

-

The resulting this compound is stored at -70°C for subsequent experiments.[7]

In Vitro Antioxidant Activity Assessment in an Oil Matrix

Objective: To evaluate the antioxidant efficacy of this compound in a lipid-rich environment, simulating its application in food preservation.

Methodology:

-

This compound is added to soybean oil at a concentration of 500 ppm.

-

Control samples with α-tocopherol and sinapic acid at the same concentration, as well as an oil-only control, are also prepared.

-

The oil samples are subjected to accelerated oxidation conditions.

-

The extent of oxidation is monitored over time by measuring the Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS) value.[7]

Assessment of Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Objective: To determine the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages.

Methodology:

-

RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1x10⁵ cells/well and incubated for 24 hours.

-

The culture medium is replaced with fresh medium containing 10 ng/ml of lipopolysaccharide (LPS) to induce an inflammatory response.

-

Test wells are treated with varying concentrations of this compound.

-

After a 24-hour incubation period, the amount of nitrite (a stable metabolite of NO) in the culture supernatant is quantified using the Griess reagent.[8]

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of the NF-κB and MAPK signaling cascades. The following diagram illustrates the proposed mechanism, based on studies of structurally similar phenolic compounds.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

This guide serves as a foundational resource for understanding the technical aspects of this compound. Further research is encouraged to fully elucidate its therapeutic potential.

References

- 1. This compound | 28343-22-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Research progress on this compound in beer [manu61.magtech.com.cn]

- 5. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. thaiscience.info [thaiscience.info]

A Comprehensive Technical Guide to 4-Vinylsyringol (Canolol) for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, biological activities, and experimental analysis of the potent antioxidant and anticancer agent, 4-Vinylsyringol.

Introduction

This compound, a phenolic compound, has garnered significant attention in the scientific community for its potent antioxidant and potential therapeutic properties. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its synonyms, chemical characteristics, biological activities, and relevant experimental protocols.

Synonyms and Chemical Identity

This compound is known by a variety of names in scientific literature and chemical databases. Canolol is the most common synonym, a name coined from its discovery in canola oil.[] A comprehensive list of its synonyms is provided in Table 1.

Table 1: Synonyms for this compound

| Synonym | Source/Reference |

| Canolol | Commonly used in scientific literature[2][3] |

| 2,6-Dimethoxy-4-vinylphenol | Chemical nomenclature[2][4][5] |

| 4-Vinyl-2,6-dimethoxyphenol | Chemical nomenclature[2][4] |

| 4-Hydroxy-3,5-dimethoxystyrene | Chemical nomenclature[2] |

| Phenol, 4-ethenyl-2,6-dimethoxy- | Chemical Abstract Service (CAS) name[4] |

| Vinylsyringol | Common abbreviation[4] |

| Syringlyethene | Less common synonym[4] |

The key chemical identifiers and properties of this compound are summarized in Table 2.

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [][6] |

| Molecular Weight | 180.20 g/mol | [][6] |

| IUPAC Name | 4-ethenyl-2,6-dimethoxyphenol | [6] |

| CAS Number | 28343-22-8 | [6] |

| Appearance | White solid | [4] |

| Melting Point | 133-135°C | [] |

| Boiling Point | 285.4±35.0°C at 760 mmHg | [] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| InChI Key | QHJGZUSJKGVMTF-UHFFFAOYSA-N | [] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, most notably as an antioxidant and an anticancer agent. Its efficacy is attributed to its ability to scavenge free radicals and modulate key cellular signaling pathways.

Antioxidant Activity

This compound is a potent antioxidant, with studies demonstrating its superior radical scavenging activity compared to other well-known antioxidants.[] The antioxidant capacity of this compound has been quantified in various studies, often in the context of its concentration in rapeseed oil under different processing conditions.

Table 3: Canolol Content in Rapeseed Oil under Different Roasting Conditions

| Roasting Temperature (°C) | Roasting Time (min) | Canolol Content (μg/g of oil) | Reference |

| 140 | 15 | 132.28 | [7] |

| 160 | 5 | 58.72 | [7] |

| 160 | 10 | 137.42 | [7] |

| 160 | 15 | 222.65 | [7] |

| 180 | 5 | 229.69 | [7] |

| 180 | 10 | 394.74 | [7] |

| 180 | 15 | 576.43 - 768.26 | [7] |

Anticancer Activity

This compound has demonstrated significant anticancer effects in various cancer cell lines and animal models. It can inhibit tumor growth and induce apoptosis.[][2][8] The cytotoxic effects of canolol have been quantified by determining its half-maximal inhibitory concentration (IC50) in different cancer cell lines.

Table 4: IC50 Values of Canolol in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Carcinoma | Not specified | [2] |

| SGC-7901 | Gastric Adenocarcinoma | Dose-dependent inhibition | [8] |

| AGS | Gastric Adenocarcinoma | ~50-100 (estimated from graph) | [9] |

Signaling Pathways

The biological effects of this compound are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

ROS-MAPK Mediated Mitochondrial Signaling Pathway in Apoptosis

Canolol induces apoptosis in cancer cells, such as human cervical carcinoma (HeLa) cells, through the generation of reactive oxygen species (ROS) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn triggers the mitochondrial apoptotic cascade.[2]

ROS-MAPK mediated apoptosis by Canolol.

p38 MAPK Pathway in Attenuating Oxidative Stress

Canolol protects cells from oxidative stress-induced damage by inhibiting the phosphorylation of p38 MAPK.[10][11] This pathway highlights its cytoprotective effects.

Inhibition of p38 MAPK by Canolol.

COX-2/PGE2 Pathway in Gastric Tumor Inhibition

In the context of gastric cancer, canolol has been shown to inhibit tumor initiation and progression by blocking the COX-2/PGE2 signaling pathway.[12][13] This involves the suppression of key downstream effectors like EP2 and β-catenin.

Inhibition of COX-2/PGE2 pathway by Canolol.

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of this compound.

Quantification of Canolol in Oil Samples

Objective: To determine the concentration of canolol in oil samples, typically after processing such as roasting.

Methodology (based on HPLC analysis): [7]

-

Sample Preparation: Dissolve a known weight of the oil sample (e.g., 200 mg) in a suitable solvent like n-hexane.

-

Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., fluorimetric or UV-Vis).

-

Column: A normal-phase or reverse-phase column appropriate for phenolic compounds.

-

Mobile Phase: A suitable solvent system, for example, a gradient of methanol and acidified water.[14]

-

Detection: Set the detector to the appropriate wavelength for canolol (e.g., 280 nm).[14]

-

Quantification: Prepare a calibration curve using a synthesized canolol standard to quantify the concentration in the samples.

Determination of Antioxidant Capacity

Several assays can be employed to measure the antioxidant capacity of this compound. Common methods include the DPPH, FRAP, and ORAC assays.

5.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

General Protocol:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Prepare different concentrations of the this compound sample.

-

Mix the sample solutions with the DPPH solution.

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

-

Calculate the percentage of radical scavenging activity.

5.2.2. FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

General Protocol: [3]

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

-

Add the this compound sample to the FRAP reagent.

-

Incubate the mixture for a specific time at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at around 593 nm.

-

Use a standard, such as Trolox or FeSO₄, to construct a calibration curve and express the results as equivalents of the standard.

COX-2 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of the COX-2 enzyme.

Principle: These assays typically measure the production of prostaglandins, the products of the COX enzyme reaction, in the presence and absence of the inhibitor. This can be done using various detection methods, including fluorometric or ELISA-based approaches.

General Protocol (Fluorometric): [15][16]

-

Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a suitable fluorometric probe, assay buffer, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Procedure:

-

In a microplate, add the assay buffer, COX-2 enzyme, and the test compound (this compound) at various concentrations.

-

Include wells for enzyme control (no inhibitor) and inhibitor control (known inhibitor).

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis: Calculate the percentage of inhibition by comparing the reaction rates in the presence of the test compound to the enzyme control. Determine the IC50 value of this compound.

Cell Viability and Apoptosis Assays

5.4.1. MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a wavelength of around 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

5.4.2. Flow Cytometry for Apoptosis Detection

Principle: Annexin V/Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

General Protocol:

-

Treat cells with this compound as described for the MTT assay.

-

Harvest the cells and wash them with a binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Conclusion

This compound (Canolol) is a promising natural compound with well-documented antioxidant and anticancer properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as ROS-MAPK, p38 MAPK, and COX-2/PGE2, makes it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a solid foundation of its chemical identity, biological activities, and essential experimental protocols to aid researchers in their exploration of this potent phenolic compound.

References

- 2. Dietary canolol induces apoptosis in human cervical carcinoma HeLa cells through ROS-MAPK mediated mitochondrial signaling pathway: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4.4. Determination of Total Phenolics and Antioxidant Capacity [bio-protocol.org]

- 7. Antioxidant (Tocopherol and Canolol) Content in Rapeseed Oil Obtained from Roasted Yellow-Seeded Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dietary polyphenol canolol from rapeseed oil attenuates oxidative stress-induced cell damage through the modulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dietary polyphenol canolol from rapeseed oil attenuates oxidative stress-induced cell damage through the modulation of the p38 signaling pathway - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04130J [pubs.rsc.org]

- 12. Canolol Inhibits Gastric Tumors Initiation and Progression through COX-2/PGE2 Pathway in K19-C2mE Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Canolol inhibits gastric tumors initiation and progression through COX-2/PGE2 pathway in K19-C2mE transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. abcam.com [abcam.com]

The Discovery and History of 4-Vinylsyringol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylsyringol (4-VS), a phenolic compound first identified as a potent antioxidant in crude rapeseed (canola) oil, has garnered significant scientific interest for its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.

Introduction and Discovery

This compound, systematically named 2,6-dimethoxy-4-vinylphenol, was discovered during investigations into the phenolic constituents of rapeseed oil.[3] It is primarily formed from the thermal decarboxylation of sinapic acid, a hydroxycinnamic acid abundant in rapeseed.[4][5] This conversion often occurs during the high-temperature processing of canola seeds for oil extraction.[2] Initially recognized for its significant contribution to the oxidative stability of crude canola oil, subsequent research has unveiled a range of promising bioactivities, including anti-inflammatory and potential anti-cancer properties.[2][6]

Physicochemical Properties

This compound is a solid, white compound with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[7][8] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[7] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [8] |

| Molecular Weight | 180.20 g/mol | [8] |

| IUPAC Name | 2,6-dimethoxy-4-vinylphenol | [9] |

| Synonyms | Canolol, 4-vinyl-2,6-dimethoxyphenol | [10] |

| CAS Number | 28343-22-8 | [9] |

| Melting Point | 133-135°C | [7] |

| Boiling Point | 285.4±35.0°C at 760 mmHg | [7] |

| Density | 1.113±0.06 g/cm³ | [7] |

| InChI Key | QHJGZUSJKGVMTF-UHFFFAOYSA-N | [9] |

Synthesis and Characterization

Synthesis of this compound

3.1.1. Thermal Decarboxylation of Sinapic Acid

A prevalent method for synthesizing this compound is the thermal decarboxylation of its precursor, sinapic acid.[11] High yields can be achieved by heating sinapic acid in a high-boiling point solvent under an inert atmosphere.[12][13]

Experimental Protocol: Catalyst-Free Thermal Decarboxylation [12][13]

-

Reaction Setup: A solution of sinapic acid (1 equivalent) in N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for 30-40 minutes.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

3.1.2. Enzymatic Synthesis

Phenolic acid decarboxylases (PADs) can be employed for the enzymatic synthesis of this compound from sinapic acid under milder conditions.[14][15] This method offers a more environmentally friendly alternative to chemical synthesis.

Experimental Protocol: Enzymatic Decarboxylation [14][15]

-

Enzyme Preparation: A recombinant phenolic acid decarboxylase is expressed and purified from a suitable host organism (e.g., Bacillus subtilis).

-

Reaction Mixture: A buffered aqueous solution containing sinapic acid and the purified PAD enzyme is prepared.

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) and pH for a specified period.

-

Extraction: The product, this compound, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Purification: The extracted product is purified using column chromatography.

Characterization

The structural elucidation of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[10][16]

Table 2: ¹H NMR Spectroscopic Data for this compound [10]

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | 8.47 | s | - |

| Ar-H | 6.75 | s | - |

| -CH= | 6.60 | dd | J=17.50, J=10.73 |

| =CH₂ | 5.69 | d | J=17.50, J=0.94 |

| =CH₂ | 5.10 | d | J=10.73, J=0.94 |

| -OCH₃ | 3.79 | s | - |

Table 3: ¹³C NMR Spectroscopic Data for this compound [17]

| Carbon | Chemical Shift (ppm) |

| C-4 | 146.59 |

| C-3, C-5 | 145.64 |

| C-1 | 136.63 |

| C-α | 130.28 |

| C-2, C-6 | 120.08 |

| C-β | 114.35 |

| -OCH₃ | 55.89 |

Biological Activities and Experimental Protocols

Antioxidant Activity

This compound exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals.[11] Its efficacy has been demonstrated in various in vitro assays.

4.1.1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[18][19][20]

Experimental Protocol: DPPH Assay [18][19][20]

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.

-

Sample Preparation: A series of dilutions of this compound in methanol are prepared.

-

Reaction: A defined volume of each this compound dilution is mixed with the DPPH working solution. A blank containing only methanol and the DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

4.1.2. ABTS Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[21][22][23]

Experimental Protocol: ABTS Assay [21][22][23]

-

ABTS•⁺ Generation: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

-

Working Solution: The ABTS•⁺ solution is diluted with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: A small volume of the this compound sample is mixed with the ABTS•⁺ working solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6-7 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Table 4: Comparative Antioxidant Activity of this compound and Related Compounds

| Compound | Antioxidant Activity (Induction Period Increase) | Oil Matrix | Reference(s) |

| This compound (80mg/100g) | Lower than 4-Vinylguaiacol | Rapeseed, Flaxseed, Olive | [1][2] |

| 4-Vinylguaiacol (80mg/100g) | 5 to 25-fold higher than 4-VS | Rapeseed, Flaxseed, Olive | [1][2] |

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, with evidence suggesting its potential as a COX-2 inhibitor.[6]

4.2.1. Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2, which is involved in the inflammatory response.[6][24][25][26][27]

Experimental Protocol: COX-2 Inhibition Assay [6][24][25][26][27]

-

Reagents: A commercial COX-2 inhibitor screening assay kit is typically used, containing human recombinant COX-2, arachidonic acid (substrate), and other necessary buffers and reagents.

-

Inhibitor Preparation: A solution of this compound in a suitable solvent (e.g., DMSO) is prepared.

-

Reaction Setup: In a 96-well plate, the reaction buffer, heme, and COX-2 enzyme are added. The test inhibitor (this compound) is added to the sample wells, and a vehicle control is added to the control wells.

-

Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

-

Measurement: The peroxidase activity of COX is monitored by measuring the appearance of an oxidized product at a specific wavelength (e.g., 590 nm) using a plate reader.

-

Calculation: The percentage of COX-2 inhibition is calculated, and the IC₅₀ value is determined.

Anti-cancer Activity and Apoptosis Induction

Recent studies have highlighted the potential of this compound as an anti-cancer agent, demonstrating its ability to induce apoptosis in cancer cells.[7]

4.3.1. Apoptosis Induction in HeLa Cells

Research has shown that this compound can induce apoptosis in human cervical carcinoma (HeLa) cells through the ROS-MAPK mediated mitochondrial signaling pathway.[7]

Experimental Workflow: Investigating Apoptosis in HeLa Cells [7][28][29][30][31]

-

Cell Culture: HeLa cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

-

Cell Viability Assay: An MTT assay or similar method is used to determine the effect of this compound on cell viability and to determine the IC₅₀ value.

-

Apoptosis Staining: Apoptosis is assessed using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.

-

Western Blot Analysis: The expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, caspases) are analyzed by Western blotting.

Signaling Pathways and Logical Relationships

Apoptosis Induction Pathway in HeLa Cells

This compound induces apoptosis in HeLa cells by increasing intracellular reactive oxygen species (ROS), which in turn activates the mitogen-activated protein kinase (MAPK) signaling pathway. This leads to the modulation of the Bcl-2 family of proteins, mitochondrial dysfunction, and the activation of the caspase cascade, ultimately resulting in programmed cell death.

Caption: Apoptotic pathway induced by this compound in HeLa cells.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound involves the decarboxylation of sinapic acid followed by purification and structural analysis.

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Workflow for Antioxidant Activity Assays

The assessment of the antioxidant activity of this compound typically follows a standardized workflow involving radical scavenging assays.

Caption: Workflow for DPPH and ABTS antioxidant activity assays.

Conclusion

This compound, since its discovery as a natural antioxidant in rapeseed oil, has emerged as a molecule of significant interest in the fields of food science, pharmacology, and drug development. Its straightforward synthesis from the abundant precursor sinapic acid, coupled with its potent antioxidant, anti-inflammatory, and emerging anti-cancer properties, makes it a compelling candidate for further investigation. This technical guide provides a foundational resource for researchers, offering detailed methodologies and a summary of the current understanding of this promising phenolic compound. Future research will likely focus on elucidating further details of its mechanisms of action, exploring its therapeutic potential in various disease models, and optimizing its production for potential commercial applications.

References

- 1. Comparison of the effect of sinapic and ferulic acids derivatives (this compound vs. 4-vinylguaiacol) as antioxidants of rapeseed, flaxseed, and extra virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Research progress on this compound in beer [manu61.magtech.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Dietary canolol induces apoptosis in human cervical carcinoma HeLa cells through ROS-MAPK mediated mitochondrial signaling pathway: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C10H12O3 | CID 35960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. mdpi.com [mdpi.com]

- 20. marinebiology.pt [marinebiology.pt]

- 21. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. Induction of Apoptosis in HeLa Cells by a Novel Peptide from Fruiting Bodies of Morchella importuna via the Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Physical and chemical properties of 4-Vinylsyringol

An In-depth Technical Guide to 4-Vinylsyringol: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

This compound, also known as Canolol, is a naturally occurring phenolic compound predominantly found in crude rapeseed (canola) oil. It is formed through the decarboxylation of sinapic acid during the high-temperature processing of rapeseed.[1][2] This lipophilic molecule has garnered significant interest in the scientific community, particularly in the fields of food science, cosmetics, and pharmacology, owing to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[] Its unique chemical structure, featuring a vinyl group and two methoxy groups on a phenol ring, contributes to its distinct biological activities and physical characteristics. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an examination of its role in cellular signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-ethenyl-2,6-dimethoxyphenol | [4][5] |

| Synonyms | Canolol, 2,6-Dimethoxy-4-vinylphenol, 3,5-Dimethoxy-4-hydroxystyrene | [6] |

| CAS Number | 28343-22-8 | [4][5] |

| Molecular Formula | C₁₀H₁₂O₃ | [4][7] |

| Molecular Weight | 180.20 g/mol | [][4] |

| Appearance | White solid | [5] |

| Melting Point | 133-135 °C | [] |

| Boiling Point | 285.4 ± 35.0 °C at 760 mmHg | [] |

| Density | 1.113 ± 0.06 g/cm³ | [] |

| Solubility | Slightly soluble in DMSO and Methanol; Practically insoluble in water. | [] |

| Storage | Store at -20°C under an inert atmosphere, protected from light. | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Description | Reference(s) |

| ¹H-NMR (CD₃OD, 600 MHz) | δ (ppm): 6.74 (s, 2H, Ar-H), 6.65 (dd, J=17.6, 11.0 Hz, 1H, -CH=CH₂), 5.58 (d, J=17.6 Hz, 1H, -CH=CH₂), 5.08 (d, J=11.0 Hz, 1H, -CH=CH₂), 3.86 (s, 6H, -OCH₃) | [8][9] |

| ¹³C-NMR (CD₃OD, 150 MHz) | δ (ppm): 149.3, 137.8, 135.0, 128.9, 112.5, 104.9, 57.0 | [8] |

| Infrared (IR) Spectroscopy | Key absorptions indicative of O-H, C-H (aromatic and vinyl), C=C (aromatic and vinyl), and C-O functional groups. | [4] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 180.08 | [4] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound, providing a foundation for its practical application in a laboratory setting.

Synthesis of this compound via Decarboxylation of Sinapic Acid

This compound can be synthesized from its precursor, sinapic acid, through a decarboxylation reaction. This can be achieved through thermal or enzymatic methods. A general laboratory-scale thermal decarboxylation protocol is described below.

Materials:

-

Sinapic acid

-

High-boiling point solvent (e.g., glycerol, quinoline)

-

Inert atmosphere (e.g., nitrogen or argon gas)

-

Heating mantle with temperature control

-

Round-bottom flask and condenser

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve sinapic acid in a suitable high-boiling point solvent.

-

Flush the system with an inert gas to prevent oxidation.

-

Heat the reaction mixture to a high temperature (typically >200°C) under the inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

-